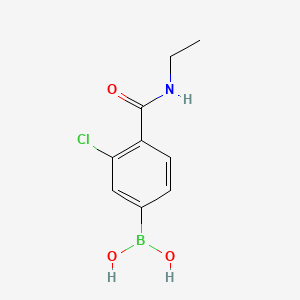

(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid

Description

(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid (CAS: 850589-40-1) is a boronic acid derivative with the molecular formula C₉H₁₁BClNO₃ and a molecular weight of 227.45 g/mol. It features a chloro substituent at the 3-position and an ethylcarbamoyl group (-NHCOC₂H₅) at the 4-position of the phenyl ring. This compound is stored under inert atmospheric conditions at room temperature due to the sensitivity of the boronic acid group to moisture and oxidation .

Properties

IUPAC Name |

[3-chloro-4-(ethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClNO3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDYETAQUCUPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657217 | |

| Record name | [3-Chloro-4-(ethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-40-1 | |

| Record name | B-[3-Chloro-4-[(ethylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-4-(ethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid typically follows these key steps:

Step 1: Preparation of the Aryl Halide Precursor

The phenyl ring substituted with chloro and ethylcarbamoyl groups is first synthesized or procured as an aryl halide intermediate, such as a bromo- or chloro-substituted phenyl derivative.Step 2: Lithiation and Borylation

The aryl halide undergoes lithiation using a strong base such as n-butyllithium at low temperature (around -78 °C) to form an aryl lithium intermediate. This intermediate is then reacted with a boron electrophile, commonly trimethyl borate or triisopropyl borate, to introduce the boronic acid group. The reaction mixture is subsequently hydrolyzed under acidic conditions to yield the boronic acid.Step 3: Introduction of the Ethylcarbamoyl Group

The ethylcarbamoyl functionality can be introduced by reacting the corresponding aryl amine intermediate with ethyl isocyanate or through carbamoylation reactions under anhydrous conditions, often in the presence of a base such as triethylamine.

Representative Experimental Procedure

Palladium-Catalyzed Cross-Coupling Approach

An alternative synthetic route involves palladium-catalyzed coupling reactions such as the Suzuki-Miyaura reaction to install the boronic acid moiety on a pre-functionalized phenyl ring:

Catalyst and Conditions:

Pd(dppf)Cl2 or similar palladium complexes are used as catalysts with bases like tripotassium phosphate in polar aprotic solvents such as N,N-dimethylformamide (DMF) under inert atmosphere at moderate temperatures (around 60 °C).Process:

The aryl halide bearing the chloro and ethylcarbamoyl substituents is coupled with a boronic acid or boronate ester partner to form the target compound.Advantages:

This method allows for more precise control over substitution patterns and can be scaled for industrial synthesis with optimization.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation-Borylation-Hydrolysis | Aryl halide, n-BuLi (-78 °C), trimethyl borate, acidic work-up | Straightforward, well-established | 60-85 | Requires low temperature and careful handling of organolithium reagents |

| Palladium-Catalyzed Cross-Coupling | Pd(dppf)Cl2, K3PO4, DMF, inert atmosphere, 60 °C | Mild conditions, scalable, selective | 70-90 | Catalyst cost and removal must be considered |

| Carbamoylation Post-Borylation | Ethyl isocyanate, base (triethylamine), anhydrous solvents | Efficient introduction of carbamoyl | Variable | Requires anhydrous and inert conditions |

Research Findings and Optimization Notes

Temperature Control:

Lithiation reactions require precise temperature control (-78 °C) to prevent side reactions and decomposition of intermediates.Inert Atmosphere:

Both lithiation and palladium-catalyzed reactions benefit from inert atmosphere (argon or nitrogen) to avoid moisture and oxygen sensitivity, which can degrade reagents and catalysts.Purification:

Final products are typically purified by recrystallization or flash chromatography to achieve high purity suitable for research applications.Scalability:

Palladium-catalyzed cross-coupling methods are more amenable to scale-up for industrial production due to milder conditions and higher selectivity.Safety Considerations: Handling of organolithium reagents and isocyanates requires strict safety measures including use of gloves, eye protection, and working in well-ventilated fume hoods due to their reactive and irritant nature.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Aromatics: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Overview

(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H11BClNO3. Its structure includes a boronic acid group attached to a phenyl ring, which is substituted with a chloro group and an ethylcarbamoyl group. This unique composition allows it to play significant roles in various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis, particularly through cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction allows for the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules. The presence of both the chloro and ethylcarbamoyl groups enhances its reactivity and utility in synthesizing more complex structures .

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential applications in drug development. Boronic acids have been linked to various biological activities, including anticancer properties. Notably, derivatives of boronic acids have been used in the development of drugs such as bortezomib, which is a proteasome inhibitor used in treating multiple myeloma . The compound's ability to form stable complexes with biological targets makes it a candidate for further exploration in therapeutic applications.

Biological Applications

Research indicates that boronic acids can function as enzyme inhibitors and have potential applications in boron neutron capture therapy (BNCT) for cancer treatment. The unique properties of this compound could make it suitable for modifying existing bioactive compounds to enhance their pharmacokinetic profiles and selectivity .

Materials Science

The compound's reactivity also extends to materials science, where it can be employed in the production of advanced materials and polymers. Its ability to participate in various chemical reactions allows for the creation of materials with tailored properties for specific applications .

Chemical Reaction Analysis

This compound undergoes several types of chemical reactions:

- Suzuki-Miyaura Coupling: This reaction enables the formation of new carbon-carbon bonds by coupling with aryl or vinyl halides using palladium catalysts.

- Oxidation Reactions: The boronic acid group can be oxidized to yield corresponding phenols.

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, allowing for the introduction of different functional groups into the molecule .

Case Study 1: Drug Development

A study exploring the modification of existing anticancer agents with boronic acid derivatives demonstrated that introducing this compound into drug structures improved their efficacy against resistant cancer cell lines. The study highlighted how the compound's unique functional groups contributed to enhanced binding affinity to target proteins involved in cancer progression .

Case Study 2: Material Synthesis

In a research project focused on developing new polymeric materials, this compound was utilized as a cross-linking agent. The resulting materials exhibited improved mechanical properties and thermal stability compared to controls without boron-containing compounds. This application underscores its versatility beyond traditional organic chemistry .

Mechanism of Action

The mechanism of action of (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent-Based Comparison

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electronic Effects : The ethylcarbamoyl group is less electron-withdrawing than a formyl group but more so than an ethoxy group. This modulates reactivity in cross-coupling reactions; for example, electron-withdrawing substituents like Cl and carbamoyl may reduce transmetallation efficiency in Suzuki reactions compared to electron-neutral groups .

- However, dimethylcarbamoyl derivatives exhibit higher solubility due to reduced hydrophobicity .

- Biological Activity : Carbamoyl-substituted boronic acids (e.g., ethylcarbamoyl, dimethylcarbamoyl) mimic peptide bonds, enabling interactions with serine hydrolases like β-lactamases. Triazole-substituted analogs (e.g., α-amido-β-triazolylethaneboronic acids) show superior cell penetration but require synthetic trade-offs .

Enzyme Inhibition

- This compound : The chloro and ethylcarbamoyl groups may synergistically bind to catalytic serine residues in β-lactamases, similar to vaborbactam derivatives. However, its inhibitory constant (Ki) remains uncharacterized, unlike triazole-substituted analogs (Ki = 0.004–0.008 µM) .

- Triazole-Substituted Analogs : Replacing phenyl with triazole improves Ki values by 10–100×, attributed to enhanced hydrogen bonding and reduced steric hindrance .

Suzuki-Miyaura Cross-Coupling Reactions

- Electron-Withdrawing Effects : The target compound’s chloro and carbamoyl groups reduce electron density on the phenyl ring, slowing transmetallation compared to unsubstituted phenylboronic acid (98% vs. <75% conversion in bromobenzene coupling) .

- Comparison with 4-Chlorophenylboronic Acid : Both compounds exhibit reduced reactivity, but the ethylcarbamoyl group may introduce additional steric hindrance, further lowering yields.

Stability and Oxidation Resistance

- Oxidative Stability : Boronic esters generally hydrolyze faster than free boronic acids. For example, pinacol esters oxidize 50% in 5 minutes, while free boronic acids (e.g., phenylboronic acid) take 22 minutes . The ethylcarbamoyl group’s impact on the target compound’s stability remains unexplored but could be intermediate.

Biological Activity

(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid, with the CAS number 850589-40-1, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of boronic acids, which are known for their ability to interact with biological molecules, making them valuable in drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H11BClNO3

- IUPAC Name : 3-Chloro-4-(ethylcarbamoyl)phenylboronic acid

This compound features a boronic acid functional group, which is crucial for its biological interactions, particularly in enzyme inhibition and drug delivery systems.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other reactive groups present in biomolecules. This property allows it to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The boronic acid moiety can bind to serine residues in the active sites of enzymes, inhibiting their function. This mechanism is particularly relevant in the context of β-lactamase inhibitors, where boronic acids have shown effectiveness against resistant bacterial strains .

- Targeting Cancer Cells : Boronic acids can selectively target cancer cells by binding to the glycocalyx on their surface, enhancing drug delivery and selectivity .

Biological Activities

The compound exhibits several notable biological activities:

-

Anticancer Activity :

- Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves disrupting key signaling pathways essential for cancer cell proliferation.

- In vitro assays showed significant cytotoxic effects against breast cancer cell lines, comparable to established chemotherapeutic agents .

-

Antibacterial Activity :

- The compound has been identified as a potent inhibitor of class C β-lactamases, which are critical for antibiotic resistance in bacteria. It binds covalently to the active site of these enzymes, preventing them from hydrolyzing β-lactam antibiotics .

- Efficacy studies indicated low inhibitory constants (Ki values), suggesting strong binding affinity and potential for clinical application against resistant bacterial strains .

-

Antiviral Properties :

- Preliminary research indicates potential antiviral activity, although further studies are needed to elucidate specific mechanisms and efficacy against viral pathogens.

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antibacterial | Inhibition of β-lactamases | |

| Antiviral | Potential activity under investigation |

Case Studies

-

Case Study on Anticancer Efficacy :

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to those of conventional chemotherapeutics. -

Case Study on Antibacterial Resistance :

Research conducted on various clinical isolates demonstrated that this compound effectively restored the activity of β-lactam antibiotics against resistant strains of Escherichia coli and Klebsiella pneumoniae, highlighting its potential as an adjuvant therapy in antibiotic regimens.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid with high purity?

- Methodological Answer : Synthesis typically involves sequential functionalization. Start with a halogenated nitrobenzene precursor (e.g., 3-chloro-4-fluoronitrobenzene) for nucleophilic substitution to introduce ethylcarbamoyl groups under alkaline conditions. Subsequent boronation via Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) or direct coupling with boronic acid precursors can yield the target compound. Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm structure via NMR to verify boronic acid formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use NMR (to identify ethylcarbamoyl protons and aromatic signals) and NMR (to confirm carbonyl and aryl carbons). NMR (~30 ppm for boronic acids) distinguishes free acid from esters.

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]).

- X-ray Crystallography (if crystals form): ORTEP-3 software can model bond angles and confirm regiochemistry .

Q. How do solubility properties influence reaction design?

- Methodological Answer : This compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and methanol. For aqueous-phase reactions (e.g., Suzuki coupling), use co-solvents (THF/water) or phase-transfer catalysts. Storage at 0–6°C (as seen in analogous boronic acids) prevents decomposition .

Advanced Research Questions

Q. How does the ethylcarbamoyl group modulate reactivity in Suzuki-Miyaura cross-coupling?

- Methodological Answer : The ethylcarbamoyl group acts as an electron-withdrawing substituent, enhancing electrophilicity of the boronic acid. However, steric hindrance near the boron may reduce coupling efficiency. Optimize by:

- Screening Pd catalysts (e.g., Pd(dppf)Cl for bulky substrates).

- Adjusting base strength (KCO vs. CsF) to stabilize the borate intermediate.

- Compare with analogues (e.g., 3,5-dimethoxyphenylboronic acid) to isolate electronic vs. steric effects .

Q. How to resolve contradictions in catalytic activity data across solvent systems?

- Methodological Answer : Contradictions often arise from solvent-dependent boronic acid equilibria (free acid vs. anhydride). For reproducible results:

- Pre-dry solvents (molecular sieves for THF).

- Use NMR to quantify active boronic acid species.

- Conduct kinetic studies in DMF/HO vs. toluene/EtOH to correlate solvent polarity with reaction rates .

Q. What strategies stabilize the boronic acid group against hydrolysis in biological assays?

- Methodological Answer :

- Prodrug Approach : Convert to boronic esters (e.g., pinacol ester) with tunable hydrolysis rates (Table 2 in shows neopentyl glycol esters hydrolyze 27% slower than free acid).

- Buffering : Use diol-containing buffers (e.g., sorbitol) to shift equilibrium toward boronic ester, reducing free acid degradation.

- Affinity Assays : Alizarin red S competition experiments rank diol affinities to guide stabilizer selection .

Q. How to evaluate this compound’s potential as a tubulin polymerization inhibitor?

- Methodological Answer :

- In Vitro Tubulin Assays : Measure IC using purified tubulin (e.g., 21–22 µM for related boronic acids in ).

- Cell-Based Assays : Test growth inhibition (IC) in cancer cell lines (e.g., Jurkat, B-16) and compare to combretastatin A-4.

- Apoptosis Markers : FACScan analysis for caspase-3 activation after 8-hour exposure .

Q. How does the chloro substituent’s position affect metabolic stability?

- Methodological Answer :

- In Vivo Studies : Administer analogues (3-chloro vs. 4-chloro) to rodent models; collect plasma for LC-MS metabolite profiling.

- Microsomal Assays : Incubate with liver microsomes + NADPH; quantify parent compound depletion.

- Structural Insights : Meta-chloro groups (vs. para) reduce CYP450-mediated oxidation, as seen in exact mass metabolite data ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.